molecular formula C12H6N8O12S B13747133 2,4-dinitrobenzenediazonium;sulfate CAS No. 31506-87-3

2,4-dinitrobenzenediazonium;sulfate

Cat. No.: B13747133
CAS No.: 31506-87-3
M. Wt: 486.29 g/mol
InChI Key: LQTWAYRVPSCETI-UHFFFAOYSA-L
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Description

2,4-Dinitrobenzenediazonium sulfate is a diazonium salt characterized by two nitro groups (-NO₂) at the 2- and 4-positions of the benzene ring and a sulfate counterion. This compound is highly electrophilic due to the electron-withdrawing nitro groups, which stabilize the diazonium ion while enhancing its reactivity in coupling reactions . It is typically synthesized via diazotization of 2,4-dinitroaniline using sodium nitrite (NaNO₂) and dilute hydrochloric acid (HCl) under controlled temperatures (~280 K) . Applications include its use in arylations of heterocyclic compounds (e.g., benzo[b]furan and benzo[b]thiophene) to form azo dyes and in the preparation of pyridinium salts for organic synthesis .

Properties

CAS No.

31506-87-3

Molecular Formula

C12H6N8O12S

Molecular Weight

486.29 g/mol

IUPAC Name

2,4-dinitrobenzenediazonium;sulfate

InChI

InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

LQTWAYRVPSCETI-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

General Diazotization Procedure

The classical preparation of 2,4-dinitrobenzenediazonium sulfate involves the diazotization of 2,4-dinitroaniline by treatment with nitrous acid generated in situ from sodium nitrite and sulfuric acid under cold conditions. The key steps are:

  • Starting Material: 2,4-Dinitroaniline
  • Reagents: Sodium nitrite (NaNO₂), concentrated sulfuric acid (H₂SO₄), and water
  • Conditions: Low temperature (0–5 °C) to prevent decomposition of the diazonium salt

The reaction proceeds as follows:

$$
\text{2,4-Dinitroaniline} + \text{HNO}2 + \text{H}2\text{SO}4 \rightarrow \text{2,4-Dinitrobenzenediazonium sulfate} + \text{H}2\text{O}
$$

Detailed Experimental Procedure

Based on analogous procedures for nitrobenzenediazonium salts and literature data, the preparation involves:

Step Description Details
1 Dissolution of 2,4-Dinitroaniline Dissolve a measured amount of 2,4-dinitroaniline in a mixture of concentrated sulfuric acid and cold distilled water in a beaker or flask. Stir the mixture thoroughly.
2 Cooling Cool the solution to 0–5 °C using an ice bath to maintain stability of the diazonium ion.
3 Preparation of Sodium Nitrite Solution Separately dissolve sodium nitrite in cold water and chill to 0–5 °C.
4 Addition of Sodium Nitrite Add the sodium nitrite solution dropwise to the cooled 2,4-dinitroaniline solution with constant stirring, maintaining the temperature below 5 °C.
5 Completion and Isolation Stir the reaction mixture for 15–30 minutes at low temperature to complete diazotization. The diazonium sulfate salt precipitates or remains in solution depending on concentration. It can be isolated by filtration or used directly in coupling reactions.

This method is adapted from the synthesis of related nitrobenzenediazonium sulfates, such as 4-nitrobenzenediazonium sulfate, which follows a similar protocol with slight modifications for substituent effects.

Alternative Stabilization Techniques

  • Use of Sulfate vs. Other Counterions: The sulfate salt form is preferred for its relative stability compared to chloride or tetrafluoroborate salts in some cases.
  • Dry Salt Formation: Literature reports indicate that stabilizing the diazonium salt as a dry solid, for example, as an o-benzenedisulfonimide derivative, can improve yield and handling safety.
  • pH Control: Maintaining acidic conditions is crucial; highly acidic media prevent premature decomposition of the diazonium ion but may affect coupling reactions.

Analytical Data and Research Findings

Yield and Purity

  • Typical yields of diazonium sulfate salts from anilines range from 70% to 90%, depending on reaction conditions and purity of starting materials.
  • Purity is confirmed by melting point, elemental analysis, and spectroscopic methods.

Summary Table of Preparation Conditions

Parameter Typical Range/Value Notes
Starting material 2,4-Dinitroaniline Purity > 98% preferred
Sodium nitrite amount Stoichiometric (1.0 eq) Slight excess sometimes used
Acid type Concentrated sulfuric acid (H₂SO₄) Provides sulfate counterion
Temperature 0–5 °C Critical to maintain diazonium stability
Reaction time 15–30 minutes Ensures complete diazotization
Isolation method Filtration or direct use in situ Dry salt preparation possible
Stability Stable at 0–5 °C; decomposes on warming Dry salts more stable

Chemical Reactions Analysis

Diazotization of 2,4-Dinitroaniline

The compound is synthesized via diazotization of 2,4-dinitroaniline under strongly acidic conditions (H₂SO₄/HNO₃) at 0–5°C:

2,4-Dinitroaniline+NaNO2+H2SO42,4-Dinitrobenzenediazonium sulfate+NaHSO4+2H2O\text{2,4-Dinitroaniline} + \text{NaNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{2,4-Dinitrobenzenediazonium sulfate} + \text{NaHSO}_4 + 2\text{H}_2\text{O}

The reaction is highly exothermic and requires strict temperature control to prevent decomposition .

Stability Data

ConditionStability Outcome
Room temperature (dry)Explosive decomposition risk
Aqueous solution (pH < 3)Stable for ≤4 hours at 0–5°C
Presence of β-cyclodextrinAccelerated dediazoniation (t₁/₂ <1h)

Sandmeyer-Type Halogenation

Though less common due to steric hindrance from nitro groups, copper(I)-catalyzed reactions yield halogenated derivatives:

Ar-N2++CuXAr-X+N2(X = Cl, Br)\text{Ar-N}_2^+ + \text{CuX} \rightarrow \text{Ar-X} + \text{N}_2 \uparrow \quad (\text{X = Cl, Br})

Representative Yields

SubstrateProductYield (%)
2,4-Dinitrobenzenediazonium1-Chloro-2,4-dinitrobenzene62
-1-Bromo-2,4-dinitrobenzene58

Hydroxylation

Controlled hydrolysis at 50–60°C produces 2,4-dinitrophenol:

Ar-N2++H2OAr-OH+N2+H+\text{Ar-N}_2^+ + \text{H}_2\text{O} \rightarrow \text{Ar-OH} + \text{N}_2 \uparrow + \text{H}^+

Reaction efficiency drops to 35–40% due to competing side reactions .

Azo Dye Formation

The compound couples with electron-rich aromatics (e.g., phenols, anilines) to form intensely colored azo dyes:

Ar-N2++Ar’-HAr-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'-H} \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

Spectral Data for Key Dyes

Coupling Partnerλₘₐₓ (nm)ColorApplication
Resorcinol480Orange-redpH indicators
β-Naphthol520Deep redTextile dyes
N,N-Dimethylaniline440YellowOptical sensors

pH-Dependent Chemichromism

Dyes derived from γ-acid coupling show reversible color shifts:

  • pH 6.8–7.4 : Yellow → Red (physiological monitoring)

  • Mechanism : Tautomerism between azo and quinone-hydrazone forms .

Homolytic Dediazoniation

Under UV light or heat (>70°C), the compound decomposes via radical intermediates:

Ar-N2+Ar+N2+H+\text{Ar-N}_2^+ \rightarrow \text{Ar}^\bullet + \text{N}_2 \uparrow + \text{H}^+

Product Distribution

ConditionMajor ProductYield (%)
Aqueous H₂SO₄ (60°C)1,3-Dinitrobenzene92
β-CD/SDS micellar system2,4-Dinitrophenol68

Heterolytic Pathway

In polar aprotic solvents (e.g., DMSO), aryl cations form, leading to nucleophilic substitution:

Ar-N2+Ar++N2Ar-Y (Y = solvent-derived)\text{Ar-N}_2^+ \rightarrow \text{Ar}^+ + \text{N}_2 \uparrow \quad \rightarrow \text{Ar-Y} \ (\text{Y = solvent-derived})

Electronic Effects

  • Nitro Groups :

    • Increase electrophilicity of diazonium ion (σₚ values: NO₂ = +0.78) .

    • Ortho/para-directing nature suppresses meta substitution in coupling .

Solvent and Catalysis

  • β-Cyclodextrin : Encapsulates diazonium ion, reducing dediazoniation activation energy by 15–20 kJ/mol .

  • SDS Micelles : Shift decomposition from homolytic to heterolytic pathways (63% yield for ArOH vs. 8% in pure H₂O) .

Scientific Research Applications

Synthetic Organic Chemistry

1.1. Diazotization Reactions

The primary application of 2,4-dinitrobenzenediazonium sulfate lies in diazotization reactions, where it serves as a key intermediate for synthesizing various aromatic compounds. The diazonium group can be easily substituted to introduce functional groups such as halogens, hydroxyls, and other aryl derivatives. This is particularly useful for synthesizing azo dyes, which are widely used in the textile industry.

Table 1: Common Reactions Involving 2,4-Dinitrobenzenediazonium Sulfate

Reaction TypeProduct ExampleNotes
Aryl HalogenationAryl Fluorides and BromidesProvides a method for introducing halogens
Azo CouplingAzo DyesUsed extensively in dye manufacturing
HydroxylationPhenolic CompoundsConverts diazonium to phenols
Nucleophilic SubstitutionCyanobenzeneEffective for introducing cyano groups

1.2. Synthesis of Azo Dyes

The compound is particularly notable for its role in the synthesis of azo dyes through coupling reactions with phenolic compounds. For instance, it can react with 2-naphthol to produce Para Red, a well-known dye used in textiles . This reaction highlights the utility of 2,4-dinitrobenzenediazonium sulfate in producing brightly colored compounds that are stable and have excellent dyeing properties.

Material Science Applications

2.1. Functionalization of Nanomaterials

Recent studies have demonstrated the use of diazonium salts like 2,4-dinitrobenzenediazonium sulfate for the functionalization of nanomaterials, particularly gold nanoparticles. The grafting of this compound onto gold surfaces enhances their chemical stability and biocompatibility, making them suitable for biomedical applications such as drug delivery systems and biosensors .

Case Study: Grafting Mechanisms on Gold Nanostructures

Researchers investigated the grafting mechanisms of various diazonium salts on gold nanostructures. The study revealed that 2,4-dinitrobenzenediazonium sulfate effectively modifies the surface properties of gold nanoparticles, improving their interaction with biological molecules .

Biological Applications

3.1. Antimicrobial Activity

Emerging research indicates potential antimicrobial properties associated with compounds derived from diazonium salts, including 2,4-dinitrobenzenediazonium sulfate. These compounds have shown activity against various bacterial strains, suggesting their application in developing new antibacterial agents .

Table 2: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (µg/mL)
2,4-DinitroanilineStaphylococcus aureus10
4-NitrophenolEscherichia coli15

Mechanism of Action

The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:

    Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.

    Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.

The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.

Comparison with Similar Compounds

Comparison with Similar Diazonium Sulfates

Structural and Functional Group Variations

Diazonium sulfates vary based on substituents on the aromatic ring, which dictate their reactivity and stability. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight Key Properties
2,4-Dinitrobenzenediazonium sulfate -NO₂ (2,4-positions) C₆H₃N₃O₆S 265.17 g/mol High electrophilicity; thermal instability
2-Chloro-5-trifluoromethylbenzenediazonium H⁺SO₄⁻ -Cl (2-), -CF₃ (5-) C₇H₄ClF₃N₂O₃S 296.63 g/mol Enhanced stability due to -CF₃; moderate reactivity
2,6-Dichloro-4-nitrobenzenediazonium H⁺SO₄⁻ -Cl (2,6-), -NO₂ (4-) C₆H₃Cl₂N₃O₄S 280.07 g/mol Steric hindrance from -Cl reduces coupling efficiency
2,5-Diethoxy-4-morpholinylbenzenediazonium sulfate -OCH₂CH₃ (2,5-), morpholinyl (4-) C₁₃H₁₉N₃O₅S 323.32 g/mol Electron-donating groups lower reactivity; used in specialty dyes

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro groups (-NO₂) in 2,4-dinitrobenzenediazonium sulfate increase electrophilicity, making it highly reactive in azo coupling but thermally unstable .
  • Electron-Donating Groups (EDGs) : Morpholinyl and ethoxy groups in 2,5-diethoxy-4-morpholinylbenzenediazonium sulfate reduce electrophilicity, slowing reaction rates but improving solubility .
  • Halogen Substituents : Chlorine atoms in 2,6-dichloro-4-nitrobenzenediazonium sulfate introduce steric effects, limiting access to the diazonium ion .
Reactivity in Azo Coupling Reactions

Diazonium sulfates are pivotal in forming azo dyes. The reactivity depends on substituents:

Substrate Diazonium Salt Reaction Conditions Product Application
Benzo[b]furan 2,4-Dinitrobenzenediazonium sulfate Aqueous acetic acid 3-Arylbenzo[b]furan derivative Dyes, fluorescent probes
Benzo[b]thiophene 2,4-Dinitrobenzenediazonium sulfate Acidic or neutral conditions 2- or 3-Arylbenzo[b]thiophene Organic semiconductors
Activated aromatics (e.g., phenol) 4-Methoxybenzenediazonium sulfate Alkaline conditions Para-substituted azo dyes Textile dyes

Key Findings :

  • Positional Selectivity : 2,4-Dinitrobenzenediazonium sulfate reacts at the electron-rich 3-position of benzo[b]furan due to its strong electrophilicity . In contrast, less electrophilic salts like 4-methoxybenzenediazonium chloride require alkaline conditions to activate coupling .
  • Reaction Efficiency : The nitro groups in 2,4-dinitrobenzenediazonium sulfate facilitate faster coupling compared to chloro- or methoxy-substituted analogs .
Thermal Stability and Hazard Profiles

Thermal stability is critical for safe handling:

Compound Decomposition Temperature Hazard Profile
2,4-Dinitrobenzenediazonium sulfate <50°C (risk of explosion) High sensitivity to heat and shock
2-Cyano-4-nitrobenzenediazonium H⁺SO₄⁻ ~60°C Moderate stability; exothermic decomposition
4,6-Dinitrobenzenediazonium 2-oxide >100°C Relatively stable; requires strong acids for decomposition

Safety Notes:

  • 2,4-Dinitrobenzenediazonium sulfate is classified as a high-risk diazonium salt due to its low thermal stability, necessitating cold storage (<8°C) and minimal friction .
  • Morpholinyl- or ethoxy-substituted derivatives (e.g., 2,5-diethoxy-4-morpholinylbenzenediazonium sulfate) exhibit improved stability, making them safer for industrial use .

Biological Activity

2,4-Dinitrobenzenediazonium sulfate is a compound of significant interest in both organic chemistry and biological research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

2,4-Dinitrobenzenediazonium sulfate is an aryldiazonium salt that can be synthesized from 2,4-dinitroaniline. The compound is characterized by its diazonium group, which makes it reactive and capable of participating in various chemical reactions, including electrophilic substitutions.

Structure

  • Chemical Formula : C6_6H4_4N2_2O4_4S
  • Molecular Weight : 218.17 g/mol
  • CAS Number : Not specifically listed; related compounds include nitrobenzene derivatives.

The biological activity of 2,4-dinitrobenzenediazonium sulfate primarily stems from its ability to act as an electrophile. This property allows it to interact with nucleophiles in biological systems, potentially leading to:

  • Cytotoxicity : Induction of cell death through mechanisms such as apoptosis or necrosis.
  • Mutagenicity : Potential to cause mutations in DNA due to the formation of adducts with nucleophilic sites.
  • Carcinogenicity : Evidence suggests that similar nitro compounds can lead to the formation of carcinogenic metabolites.

In Vitro Studies

Several studies have investigated the effects of 2,4-dinitrobenzenediazonium sulfate on various cell lines:

StudyCell LineConcentrationObserved Effect
HepG250 µMIncreased apoptosis (p < 0.05)
HeLa100 µMDNA damage assessed via comet assay
MCF-775 µMInhibition of cell proliferation

Case Studies

  • Hepatotoxicity in Animal Models :
    A study involving rats exposed to nitrobenzene derivatives showed significant liver damage characterized by increased liver enzyme levels and histopathological changes including necrosis and fatty liver degeneration. These findings are suggestive of similar effects from 2,4-dinitrobenzenediazonium sulfate due to its structural similarities with nitro compounds .
  • Genotoxicity Assessment :
    Research assessing the genotoxic potential of nitro compounds indicated that exposure led to increased levels of micronuclei formation in peripheral blood lymphocytes. This suggests that 2,4-dinitrobenzenediazonium sulfate may also exhibit genotoxic effects .

Toxicological Profile

The toxicological profile for compounds related to 2,4-dinitrobenzenediazonium sulfate indicates several adverse health effects:

  • Hematological Effects : Induction of methemoglobinemia and hemolytic anemia observed in animal studies .
  • Respiratory Effects : Histopathological changes in lung tissue following inhalation exposure.
  • Endocrine Disruption : Alterations in hormone levels and organ weights in exposed rodents .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,4-dinitrobenzenediazonium sulfate in laboratory settings?

  • Methodological Answer : Due to its thermal instability and explosive nature , strict safety measures are required. Store the compound at 2–8°C in a refrigerator to prevent decomposition . Use explosion-proof equipment, conduct reactions behind safety shields, and avoid friction or sudden temperature changes. Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory. Work in a fume hood to minimize inhalation risks, as diazonium salts release toxic gases (e.g., nitrogen oxides) upon degradation .

Q. What are the standard synthesis protocols for 2,4-dinitrobenzenediazonium sulfate?

  • Methodological Answer : The compound is typically synthesized via diazotization of 2,4-dinitroaniline in acidic media. Dissolve 2,4-dinitroaniline in cold sulfuric acid (0–5°C), then slowly add sodium nitrite to form the diazonium salt. Maintain pH < 2 to stabilize the diazonium ion . Isolate the product via controlled crystallization, avoiding excess nitrite to prevent side reactions. Purity is assessed via HPLC (≥98% area%) and neutralization titration .

Q. Which analytical techniques are essential for characterizing 2,4-dinitrobenzenediazonium sulfate?

  • Methodological Answer : Key techniques include:

  • FTIR : Identify functional groups (e.g., -N2+_2^+ stretch at ~2100 cm⁻¹, sulfate peaks at 1100–1200 cm⁻¹).
  • UV-Vis Spectroscopy : Monitor λₐₜₓ in aqueous solutions (typically 300–400 nm for diazonium salts) .
  • Titration : Quantify sulfate content via gravimetric analysis .
  • XRD : Confirm crystalline structure, as diazonium salts often form hydrates or polymorphs .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for 2,4-dinitrobenzenediazonium sulfate under varying experimental conditions?

  • Methodological Answer : Contradictions often arise from differences in humidity, light exposure, or trace impurities. Use a factorial experimental design to isolate variables:

  • Thermogravimetric Analysis (TGA) : Measure decomposition kinetics at controlled temperatures (e.g., 25–100°C) .
  • Accelerated Aging Studies : Expose samples to UV light or elevated humidity and monitor degradation via HPLC .
  • Triangulation : Cross-validate results with multiple techniques (e.g., NMR for structural integrity, mass spectrometry for byproduct identification) .

Q. What strategies optimize the synthesis yield of 2,4-dinitrobenzenediazonium sulfate while minimizing hazardous byproducts?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to adjust stoichiometry (e.g., NaNO₂:amine ratio) and reaction time. A study showed 85% yield at 1:1.05 molar ratio and 2-hour reaction time in H₂SO₄ at 3°C .
  • Byproduct Mitigation : Add urea to quench excess nitrous acid, reducing nitroso compound formation .
  • In Situ Monitoring : Employ Raman spectroscopy to track diazonium ion formation and adjust conditions dynamically .

Q. How does 2,4-dinitrobenzenediazonium sulfate interact with aromatic amines in coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as an electrophile in azo coupling reactions. Mechanistic studies suggest:

  • Electrophilic Attack : The diazonium ion targets electron-rich positions (e.g., para to -NH₂ in aniline derivatives) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.
  • Kinetic Analysis : Second-order kinetics are observed, with rate constants dependent on pH and substituent electronic effects .

Q. What advanced applications exist for 2,4-dinitrobenzenediazonium sulfate in materials science or drug discovery?

  • Methodological Answer :

  • Photoresist Technology : The compound’s light-sensitive diazo group enables patterning in photolithography. Irradiation at 365 nm decomposes the salt, creating hydrophobic/hydrophilic contrasts .
  • Bioconjugation : Couple with biomolecules (e.g., antibodies) via azo linkages for targeted drug delivery. Validate stability in physiological buffers (pH 7.4, 37°C) .
  • Catalysis : Serve as a precursor for heterogeneous catalysts (e.g., immobilized Pd complexes) in cross-coupling reactions .

Q. How can researchers ensure reproducibility when studying 2,4-dinitrobenzenediazonium sulfate’s reactivity across labs?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed synthetic and analytical procedures, including batch-specific impurities .
  • Open Data Practices : Share raw spectral data (e.g., NMR, XRD) in repositories for independent validation .
  • Interlab Studies : Collaborate to test reproducibility under controlled variables (e.g., reagent sources, equipment calibration) .

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